Eleutheroside E, also known as Liriodendrin or Eleutheroside D, is a lignan glycoside, a type of natural product found in various plants. It is classified as a di-O-β-D-glucoside of syringaresinol []. The compound has gained considerable interest in scientific research due to its diverse pharmacological activities, making it a promising candidate for the development of novel therapeutic agents []. Notably, it is found in plants such as Sargentodoxa cuneata, Boerhaavia diffusa, Kalopanax pictus, and Eleutherococcus senticosus [, , , ].
Eleutheroside E is classified as a phenolic glycoside. It is one of the principal components of Eleutherococcus senticosus, which has been traditionally used in herbal medicine for its adaptogenic properties. The compound is recognized for its potential therapeutic effects, particularly in metabolic disorders and neuroprotection.
The synthesis of Eleutheroside E can be achieved through various methods, typically involving extraction from the root or leaves of Eleutherococcus senticosus. The extraction process generally employs solvents such as ethanol or methanol to isolate the active compounds.
Eleutheroside E has a complex molecular structure characterized by a phenolic core linked to a glucose moiety. Its molecular formula is , and it has a molecular weight of approximately 408.4 g/mol.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the detailed structure of Eleutheroside E.
Eleutheroside E participates in various chemical reactions that are crucial for its biological activity:
These reactions contribute to the compound's pharmacological effects, particularly in metabolic regulation and neuroprotection.
The mechanism of action of Eleutheroside E involves multiple pathways:
Eleutheroside E exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation in pharmaceutical applications.
Eleutheroside E has numerous scientific applications:
Eleutheroside E (EE), a principal bioactive lignan derived from Eleutherococcus senticosus (Siberian ginseng), exhibits multi-targeted effects on metabolic and endocrine pathways. Its mechanisms span from molecular insulin signaling modulation to systemic gut microbiota reprogramming, positioning it as a promising therapeutic candidate for metabolic disorders.
EE directly augments insulin-stimulated glucose uptake in skeletal muscle and adipose tissue. In C2C12 myotubes, EE (10 μM) increased insulin-provoked glucose uptake by 35–40% via potentiation of the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/Akt axis. This cascade culminates in the translocation of glucose transporter 4 (GLUT4) to plasma membranes, facilitating cellular glucose influx. EE treatment elevated GLUT4 expression by 1.8-fold in diabetic models, correlating with restored glucose homeostasis [2] [5] [10].
Table 1: Effects of Eleutheroside E on Glucose Metabolism Markers in db/db Mice
Parameter | Control Group | EE-Treated Group | Change (%) |
---|---|---|---|
Fasting Blood Glucose | 387 ± 32 mg/dL | 248 ± 28 mg/dL | -36%* |
Serum Insulin | 4.82 ± 0.45 ng/mL | 2.91 ± 0.31 ng/mL | -40%* |
HOMA-IR Index | 14.6 ± 1.8 | 7.2 ± 0.9 | -51%* |
GLUT4 Expression | 0.45 ± 0.06 | 0.82 ± 0.07 | +82%* |
*p < 0.01 vs. control; Data adapted from [2] [5]
TNF-α triggers insulin resistance by suppressing insulin receptor tyrosine kinase activity and promoting serine phosphorylation of IRS-1. In 3T3-L1 adipocytes, EE (10 μM) reversed TNF-α-induced insulin resistance by blocking IκB kinase (IKK)-mediated NF-κB activation. This restored IRS-1/PI3K signaling, increasing glucose uptake by 42% in insulin-resistant adipocytes. EE also reduced pro-inflammatory cytokines (IL-6, TNF-α) by >50%, breaking the inflammation-insulin resistance cycle [2] [6].
EE orchestrates hepatic glucose flux by enhancing glycolysis and suppressing gluconeogenesis. In db/db mice, EE upregulated glycolytic enzymes (glucokinase, pyruvate kinase) by 30–45% while downregulating gluconeogenic markers (PEPCK, G6Pase) by 50–60%. This dual action reduced hepatic glucose output by 38%. Mechanistically, EE activated AMP-activated protein kinase (AMPK), inhibiting CREB-regulated transcription coactivator 2 (CRTC2) and forkhead box O1 (FoxO1), key drivers of gluconeogenesis [2] [5] [10].
EE restructures gut microbiota composition, favoring taxa that produce metabolites with systemic metabolic benefits. In ovariectomized (OVX) rodent models, EE treatment increased Lactobacillus abundance by 3.2-fold and reduced Clostridiaceae by 65%. These shifts correlated with elevated short-chain fatty acids (SCFAs; acetate, butyrate) and secondary bile acids. Metabolomic analyses identified 27 urine biomarkers regulated by EE, linked to 16 metabolic pathways, including primary bile acid biosynthesis and arachidonic acid metabolism [3] [4] [7].
Table 2: EE-Mediated Gut Microbiota Shifts and Metabolic Correlates
Microbial Taxa | Change with EE | Key Metabolites Produced | Metabolic Impact |
---|---|---|---|
Lactobacillus spp. | +220%* | Acetate, GABA | Insulin sensitivity↑, Inflammation↓ |
Clostridiaceae | -65%* | LPS, Trimethylamine | Insulin resistance↓, Oxidative stress↓ |
Bacteroides | +40%* | Propionate, Succinate | Gluconeogenesis regulation |
Bifidobacterium | +75%* | Folate, Acetate | Gut barrier integrity↑ |
*vs. untreated OVX models; Data from [3] [4] [7]
EE-enhanced Lactobacillus and Bifidobacterium strains produce neuroactive metabolites, including γ-aminobutyric acid (GABA) and serotonin (5-hydroxytryptamine, 5-HT) precursors. GABA synthesis increased 2.1-fold in EE-treated OVX mice, correlating with reduced serum TNF-α and IL-6. Concurrently, EE elevated colonic tryptophan (5-HT precursor) by 45%, facilitating gut-brain axis communication. This microbiota-neuroendocrine crosstalk indirectly improved insulin sensitivity and bone metabolism via GLP-1 and leptin modulation [3] [4].
Table 3: Neurotransmitter Pathway Modulation by EE-Induced Gut Microbiota
Neurotransmitter/Precursor | Change with EE | Producing Microbes | Physiological Role |
---|---|---|---|
GABA (Gamma-aminobutyric acid) | +110%* | Lactobacillus, Bifidobacterium | Anti-anxiety, Insulin secretion↑ |
Tryptophan (5-HT precursor) | +45%* | Bacteroides, Clostridium | Serotonin synthesis, Gut motility |
Short-chain fatty acids | +60%* | Bacteroidetes, Firmicutes | GLP-1 secretion, Inflammation↓ |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4